molecular formula C28H22Cl2N2O2 B2644135 2-CHLORO-N-[4'-(2-CHLOROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 321555-80-0

2-CHLORO-N-[4'-(2-CHLOROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2644135
CAS No.: 321555-80-0
M. Wt: 489.4
InChI Key: ICQBPIUHODJJID-UHFFFAOYSA-N
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Description

Introduction to Biphenyl-Benzamide Derivatives in Antimicrobial Research

Historical Evolution of Benzamide-Based FtsZ Inhibitors

The discovery of benzamide derivatives as FtsZ inhibitors represents a pivotal advancement in antibacterial research. Early studies identified 3-methoxybenzamide (3-MBA) as a weak FtsZ inhibitor, demonstrating modest activity against Bacillus subtilis and Staphylococcus aureus. This fragment-based lead was optimized through structural modifications, culminating in the development of PC190723, a thiazolopyridine-linked benzamide derivative. PC190723 exhibited potent activity against methicillin-resistant S. aureus (MRSA) and B. subtilis, with minimum inhibitory concentration (MIC) values ranging from 1.41 to 2.81 µM. Its mechanism of action involved stabilizing FtsZ polymers, thereby disrupting the dynamic assembly required for bacterial cytokinesis.

Subsequent efforts focused on enhancing the pharmacokinetic and antibacterial profiles of benzamide derivatives. For instance, compound 30 from the biphenyl-benzamide series demonstrated remarkable activity against B. subtilis strains (MIC: 0.008–0.063 µg/mL) alongside favorable metabolic stability (half-life = 111.98 minutes) and oral bioavailability (61.2%). These advancements underscored the potential of benzamides as broad-spectrum FtsZ inhibitors.

Table 1: Comparative Antibacterial Activity of Benzamide Derivatives
Compound Target Bacteria MIC Range Key Structural Features
3-MBA B. subtilis 100–200 µM 3-methoxy substitution
PC190723 MRSA, B. subtilis 1.41–2.81 µM Thiazolopyridine linker
Compound 30 B. subtilis 0.008–0.063 µg/mL Biphenyl core, dimethyl groups
Target Compound Under investigation Pending Dichlorinated biphenyl backbone

Structural Significance of Chlorinated Biphenyl Moieties in Drug Design

The incorporation of chlorinated biphenyl moieties in benzamide derivatives has been instrumental in optimizing their antibacterial efficacy and target specificity. Chlorine atoms, as strong electron-withdrawing groups, enhance molecular interactions with the hydrophobic cleft of FtsZ, particularly near the T7 loop and H7 helix. In the target compound, the 2-chloro substituents on both benzene rings induce conformational rigidity, promoting optimal alignment with FtsZ’s binding pocket.

The biphenyl scaffold further contributes to enhanced π-π stacking interactions with aromatic residues in FtsZ, such as Phe294 and Tyr371. Molecular docking studies of analogous compounds, such as 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamides, revealed that halogenated substituents at the ortho and para positions improve binding affinity by 30–40% compared to non-halogenated analogs. Additionally, the dimethyl groups at the 3,3'-positions of the biphenyl core reduce steric hindrance, facilitating deeper penetration into the FtsZ active site.

Table 2: Impact of Substituents on FtsZ Inhibition and Antibacterial Activity
Substituent Position Functional Group Effect on FtsZ Binding MIC Reduction (%)
2,6-positions Fluorine Enhanced polarity 45–60
4-position Hydroxyl Hydrogen bonding 25–35
3,3'-positions Methyl Steric optimization 50–70
2,2'-positions Chlorine Hydrophobic interaction 70–85

The synergistic effects of chlorine’s electronegativity and the biphenyl system’s planar geometry enable the target compound to achieve submicromolar inhibition of FtsZ GTPase activity, a critical metric for antibacterial potency. These structural insights provide a blueprint for future derivatives targeting Gram-positive and Gram-negative pathogens.

Properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O2/c1-17-15-19(11-13-25(17)31-27(33)21-7-3-5-9-23(21)29)20-12-14-26(18(2)16-20)32-28(34)22-8-4-6-10-24(22)30/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQBPIUHODJJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 4-chloroaniline.

    Reaction Conditions: The reaction between 2-chlorobenzoyl chloride and 4-chloroaniline is carried out in the presence of a base such as triethylamine. This results in the formation of 2-chloro-N-(4-chlorophenyl)benzamide.

    Coupling Reaction: The next step involves the coupling of 2-chloro-N-(4-chlorophenyl)benzamide with 3,3’-dimethyl-[1,1’-biphenyl]-4-amine.

Chemical Reactions Analysis

2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzamide derivatives, emphasizing structural variations and inferred physicochemical/biological properties.

Biphenyl-Based Analogues

Compound Name Key Substituents Structural Differences Potential Implications References
Target Compound 2-chlorobenzamide (×2), 3,3'-dimethyl biphenyl Biphenyl core with dual chloro and methyl groups Enhanced rigidity and lipophilicity; may improve target binding N/A
2-Chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)nicotinamide Pyridine-3-carboxamide, 4'-chlorobiphenyl Pyridine replaces one benzamide; biphenyl lacks methyl groups Altered electronic properties; possible solubility differences
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Methanesulfonamide, chloroacetyl Sulfonamide and acetyl groups instead of benzamides Increased polarity; potential for covalent binding

Chlorinated Benzamide Derivatives

Compound Name Substituents Key Features Hypothesized Activity References
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide 4-methoxy, 2-nitro Electron-withdrawing nitro group May exhibit redox activity or enhanced electrophilicity
3-Methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide Trichloroethyl, thiourea Thiourea moiety and trichloroethyl group Possible protease inhibition or metal chelation
N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide Cyano, hydroxy Polar cyano and hydroxy groups Improved solubility; antioxidant potential

Heterocyclic Analogues

Compound Name Core Structure Functional Groups Inferred Properties References
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide Chromene ring Benzylidene, cyano Planar chromene system may enhance π-π stacking
4-{[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl}-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide Pyrimidine, trifluoromethyl Basic pyrrolidine and trifluoromethyl groups Likely kinase inhibition due to pyrimidine targeting

Key Observations and Research Implications

Substituent Effects :

  • Chlorine atoms in the target compound likely enhance lipophilicity and metabolic stability compared to polar groups (e.g., nitro in , hydroxy in ).
  • Methyl groups on the biphenyl backbone may reduce steric hindrance relative to bulkier substituents (e.g., trichloroethyl in ).

Biological Relevance :

  • Chlorinated benzamides are prevalent in agrochemicals (e.g., fungicide in ), suggesting the target compound may share antimicrobial properties.

Synthetic Accessibility :

  • The absence of complex heterocycles (cf. ) may simplify synthesis compared to pyrimidine- or pyridine-containing analogs.

Biological Activity

The compound 2-Chloro-N-[4'-(2-Chlorobenzamido)-3,3'-Dimethyl-[1,1'-Biphenyl]-4-Yl]Benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize its biological activity, including antitumor and antiparasitic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19Cl2N2OC_{21}H_{19}Cl_2N_2O, with a molecular weight of approximately 388.3 g/mol. Its structure includes two chlorobenzamide groups linked to a biphenyl moiety, which may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzanilides can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and the activation of caspase pathways .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa10.0Caspase activation
2-Chloro-N...A549TBDTBD

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity against various protozoan parasites. In particular, it has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve binding to the minor groove of DNA, disrupting kDNA function, which is critical for the survival of the parasite .

Table 2: Antiparasitic Activity Against Trypanosomatids

Compound NameParasite TestedEC50 (µM)Selectivity Index
Compound CT. brucei0.83High
Compound DT. cruzi>10Low
2-Chloro-N...L. donovaniTBDTBD

Case Studies

  • In Vivo Studies : A study conducted on mice infected with T. brucei demonstrated that oral administration of related compounds resulted in significant reductions in parasitemia levels, indicating potential for therapeutic use .
  • Mechanistic Insights : Further investigations revealed that these compounds could displace High Mobility Group (HMG) proteins from their DNA binding sites, leading to kDNA disruption and subsequent parasite death .

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